2-Amino-6-methylisonicotinic acid

Description

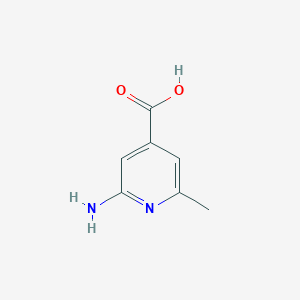

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARJEOMVLKJPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496635 | |

| Record name | 2-Amino-6-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-64-4 | |

| Record name | 2-Amino-6-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-6-methylisonicotinic acid (IUPAC name: 2-amino-6-methylpyridine-4-carboxylic acid), a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and spectral characteristics, presenting it in a structured format for easy reference and comparison.

Core Chemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol .[1][2][3] Its structure features an amino group and a methyl group at positions 2 and 6 of the pyridine ring, respectively, with a carboxylic acid group at the 4-position. The presence of these functional groups imparts amphoteric properties to the molecule, influencing its solubility and reactivity.

A summary of its key identifiers and physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, particularly the melting point, other properties such as boiling point and pKa are primarily based on predicted values and await experimental verification.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-6-methylpyridine-4-carboxylic acid | [4] |

| CAS Number | 65169-64-4 | [1][4][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [1][2][3] |

| Melting Point | 250 °C | [2][3] |

| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | [7] |

| pKa | 3.11 ± 0.10 (Predicted) | [7] |

| InChI Key | BARJEOMVLKJPRB-UHFFFAOYSA-N | [2] |

| SMILES | CC1=NC(=CC(=C1)C(O)=O)N | [2] |

Synthesis and Reactivity

One common approach involves the reaction of a substituted pyridine precursor, such as 2-chloro-3-cyano-6-methylpyridine, with ammonia in an aqueous solution to yield an intermediate amide, which is then hydrolyzed to the carboxylic acid.[1] The diagram below illustrates a generalized synthetic pathway based on analogous reactions.

Experimental Protocol (Hypothetical, based on related syntheses)

The following protocol is a hypothetical adaptation based on the synthesis of the nicotinic acid isomer and general organic chemistry principles.[1] This protocol requires experimental validation.

Step 1: Amination and Hydrolysis of the Nitrile Group

-

In a sealed pressure vessel, combine 2-chloro-6-methyl-4-cyanopyridine with a concentrated aqueous solution of ammonia.

-

Heat the mixture at a specified temperature (e.g., 170°C) for several hours.

-

After cooling, carefully vent the vessel and remove the excess ammonia under reduced pressure.

-

To the resulting solution containing the intermediate 2-amino-6-methylisonicotinamide, add a strong base such as potassium hydroxide.

-

Heat the mixture with stirring (e.g., at 100°C) for a few hours to facilitate the hydrolysis of the amide.

-

Cool the reaction mixture to room temperature.

Step 2: Isolation and Purification

-

Acidify the cooled solution to a pH of 4-5 using an acid like 4N hydrochloric acid to precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the purified this compound.

The workflow for this hypothetical synthesis is depicted in the following diagram:

Spectral Data Analysis

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. The following sections provide an expected analysis based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the protons at the 3- and 5-positions of the pyridine ring.

-

Methyl Protons: A singlet around δ 2.3-2.5 ppm, corresponding to the three protons of the methyl group.

-

Amino Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 4.5-5.5 ppm.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Carboxylic Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Signals for the pyridine ring carbons between δ 100-160 ppm. The carbons attached to the nitrogen and the amino group will be significantly affected.

-

Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

N-H Bend (Amine): A band around 1600-1650 cm⁻¹.

-

C-H Bends (Aromatic and Methyl): Various bands in the fingerprint region (< 1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the amino group (-NH₂, 16 Da) or methyl group (-CH₃, 15 Da).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and the involvement of this compound in signaling pathways. Research on structurally related nicotinic acid derivatives has shown a range of biological activities, including antimicrobial and antitumor effects.[5][8] However, it is crucial to note that these activities cannot be directly extrapolated to this compound without dedicated experimental validation.

The structural similarity to other amino acids and pyridine-containing bioactive molecules suggests potential interactions with various biological targets. For instance, amino acids are known to be key regulators of the mTOR signaling pathway, which is central to cell growth and proliferation. The diagram below illustrates a simplified overview of the mTOR signaling pathway, a potential area for future investigation with this compound.

Further in vitro and in vivo studies are necessary to elucidate any potential biological effects and mechanisms of action of this compound.

Conclusion

This compound is a compound with potential for further exploration in various scientific fields. This guide has summarized the currently available chemical and physical data, highlighting the need for more extensive experimental validation of its properties, a detailed and confirmed synthesis protocol, and comprehensive spectral and biological characterization. The provided information aims to serve as a valuable resource for researchers and professionals in their ongoing work with this and related compounds.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for the characterization of 2-Amino-6-methylisonicotinic acid. The information presented herein is essential for researchers and professionals involved in the synthesis, quality control, and application of this compound in pharmaceutical and chemical research. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2-Amino-6-methylpyridine-4-carboxylic acid

-

Synonyms: this compound

-

Melting Point: Approximately 250 °C[1]

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. This data is predicted based on the chemical structure and principles of spectroscopy.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.5 - 13.5 | Singlet (broad) | 1H | COOH |

| ~6.5 - 6.7 | Singlet | 1H | Ar-H (Position 5) |

| ~6.2 - 6.4 | Singlet | 1H | Ar-H (Position 3) |

| ~5.8 - 6.0 | Singlet (broad) | 2H | NH₂ |

| ~2.3 - 2.5 | Singlet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~160 | C-NH₂ (Position 2) |

| ~155 | C-CH₃ (Position 6) |

| ~148 | C-COOH (Position 4) |

| ~108 | C-H (Position 5) |

| ~105 | C-H (Position 3) |

| ~24 | CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid) & N-H stretch (Amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | Strong | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1480 - 1400 | Medium | C-C stretch (Aromatic) |

| 1350 - 1250 | Medium | C-N stretch |

| 900 - 680 | Medium-Strong | Aromatic C-H bend |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M - NH₃]⁺ |

| 107 | [M - COOH]⁺ |

| 92 | [M - COOH - CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Longer acquisition times and a greater number of scans are typically required compared to ¹H NMR.

-

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

-

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., direct insertion probe for solids with Electron Ionization).

-

Instrumentation: Employ a mass spectrometer capable of the desired ionization technique (e.g., EI, ESI) and mass analysis (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Ionize the sample molecules.

-

Separate the resulting ions based on their mass-to-charge ratio.

-

Detect the ions to generate a mass spectrum.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 2-Amino-6-methylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility of 2-Amino-6-methylisonicotinic acid in common laboratory solvents. Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on the compound's structural features and data from analogous compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data.

Core Concepts: Predicting Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Key structural features of this compound (Molecular Formula: C₇H₈N₂O₂) indicate its likely solubility behavior:

-

Polar Functional Groups: The presence of a carboxylic acid (-COOH), an amino group (-NH₂), and a nitrogen atom within the pyridine ring imparts significant polarity and the capacity for hydrogen bonding.

-

Amphoteric Nature: The molecule possesses both an acidic functional group (carboxylic acid) and basic centers (amino group and the pyridine ring nitrogen). This amphoteric character suggests that its solubility will be highly dependent on the pH of the aqueous medium.

-

Structural Analogs: Picolinic acid, a structural isomer, is known to be very soluble in water and soluble in alcohols. This provides a strong indication of similar behavior for this compound.

Based on these characteristics, it is predicted that this compound will be soluble in polar protic solvents and aqueous acidic and basic solutions. Its solubility in non-polar solvents is expected to be limited.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and amino groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Strong dipole moments can interact with the polar groups of the solute. |

| Acetonitrile, Acetone | Low to Moderate | Less polar than DMSO and DMF, may be less effective at solvating the highly polar solute. | |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low/Insoluble | "Like dissolves like" principle suggests poor solvation of a polar compound by non-polar solvents. |

| Aqueous Acid | 5% Hydrochloric Acid | High | The basic amino group and pyridine nitrogen will be protonated to form a soluble salt. |

| Aqueous Base | 5% Sodium Hydroxide | High | The acidic carboxylic acid group will be deprotonated to form a soluble salt. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established laboratory procedures are recommended.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, hexane, 5% HCl, 5% NaOH)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume or mass of the solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand at the same temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the filtered solution in an oven at an appropriate temperature until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative gravimetric method for solubility determination.

This guide provides a foundational understanding of the expected solubility of this compound and the means to determine it experimentally. For drug development professionals, accurate solubility data is critical for formulation, bioavailability, and overall candidate selection.

An In-depth Technical Guide to 2-Amino-6-methylisonicotinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-methylisonicotinic acid, its synthesis, and the biological activities of its derivatives and analogs. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Compound: this compound

This compound is a pyridine carboxylic acid derivative with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] It serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.153 g/mol |

| Melting Point | 250 °C |

Synthesis of the Core Compound and Derivatives

The synthesis of this compound can be achieved through various methods, with a common starting material being 2-chloro-3-cyano-6-methylpyridine. A prevalent one-pot synthesis involves the reaction of 2-chloro-3-cyano-6-methylpyridine with an aqueous ammonia solution to form an intermediate, 2-amino-6-methylnicotinamide, which is then hydrolyzed with a base to yield the final product.

Experimental Protocol: One-Pot Synthesis of this compound

Materials:

-

2-chloro-3-cyano-6-methylpyridine

-

28% aqueous ammonia solution

-

Potassium hydroxide

-

4N Hydrochloric acid

Procedure:

-

A 28% aqueous solution of ammonia (70 mL) is added to 2-chloro-3-cyano-6-methylpyridine (6.10 g).

-

The mixture is reacted in an autoclave at 170°C for 7 hours.

-

The reaction solution is cooled to room temperature, and the ammonia is removed under reduced pressure.

-

Potassium hydroxide (9.00 g) is added to the resulting reaction liquid, and the mixture is heated and stirred at 100°C for 3 hours.

-

After cooling to room temperature, the pH of the reaction solution is adjusted to 4-5 by the dropwise addition of 4N hydrochloric acid.

-

The precipitated crystals are filtered, washed with water, and air-dried to yield 2-amino-6-methylnicotinic acid.

This method has been reported to produce a high yield (82.9%) and high purity (97.06%) of the final product.

Synthesis of 2-Amino-6-methylisonicotinamide

The intermediate, 2-amino-6-methylnicotinamide, can also be isolated. The synthesis involves reacting 2-chloro-3-cyano-6-methylpyridine with ammonia in an organic solvent, followed by hydrolysis.

Biological Activities of Derivatives and Analogs

While specific biological activity data for derivatives of this compound are limited in publicly available literature, extensive research has been conducted on closely related nicotinic acid and 2-aminonicotinic acid analogs. These studies reveal a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity: VEGFR-2 Inhibition

Derivatives of nicotinic acid have shown promise as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

One study reported a novel nicotinic acid-based derivative, compound 5c, which exhibited potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM.[2] This compound demonstrated superior cytotoxic potential against HCT-15 and PC-3 cancer cell lines compared to doxorubicin.[2] Docking studies revealed a similar binding mode to the known VEGFR-2 inhibitor, sorafenib.[2]

VEGFR-2 Signaling Pathway:

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3]

Antimicrobial Activity

Nicotinic acid and its derivatives have a long history in antimicrobial research, with isoniazid being a key anti-tuberculosis drug.[3] Recent studies have explored novel derivatives with broad-spectrum antimicrobial activity.

A series of 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole were synthesized and screened for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species.[4] Some of these compounds showed activity comparable to standard drugs.[4]

Another study on novel nicotinic acid derivatives reported promising activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.95 µg/mL.

The antimicrobial mechanism of nicotinic acid derivatives is thought to involve the disruption of essential metabolic pathways within the microorganisms.

Anti-inflammatory Activity

Nicotinic acid is known to exert anti-inflammatory effects, and its derivatives are being investigated as potential anti-inflammatory agents. The proposed mechanism involves the modulation of the NF-κB signaling pathway.

Studies on isonicotinic acid derivatives have identified compounds with potent anti-inflammatory activity, showing significantly better IC₅₀ values than the standard drug ibuprofen in inhibiting reactive oxygen species (ROS) production.[5]

NF-κB Signaling Pathway in Inflammation:

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimers to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Nicotinic acid has been shown to suppress signaling through this pathway.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is not yet established due to limited data, studies on related nicotinic acid analogs provide valuable insights. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing substituents on the 2-anilino ring was found to increase Wee1 kinase inhibitory activity.

In the context of antimicrobial 4-thiazolidinone derivatives of nicotinic acid, the nature of the substituent on the phenyl ring attached to the thiazolidinone core significantly influences the antimicrobial potency.

Future Perspectives

The versatile scaffold of this compound holds considerable promise for the development of novel therapeutic agents. The existing data on related nicotinic acid derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities provide a strong rationale for the synthesis and evaluation of a broader range of this compound derivatives. Future research should focus on:

-

Synthesizing and characterizing a diverse library of this compound amides, esters, and other derivatives.

-

Conducting systematic in vitro and in vivo screening of these derivatives for a range of biological activities.

-

Elucidating the mechanism of action of the most promising compounds to identify their molecular targets and signaling pathways.

-

Establishing a comprehensive structure-activity relationship to guide the rational design of more potent and selective drug candidates.

The exploration of this chemical space is a valuable endeavor in the ongoing quest for new and effective treatments for a variety of diseases.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential Mechanism of Action of 2-Amino-6-methylisonicotinic Acid in Biological Systems: A Technical Guide

Disclaimer: Direct experimental evidence detailing the mechanism of action of 2-Amino-6-methylisonicotinic acid in biological systems is not extensively available in current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally analogous compounds, including aminopyridines, nicotinic acid derivatives, and other substituted pyridine carboxylic acids. The information herein is intended for research and drug development professionals to inform potential avenues of investigation.

Introduction

This compound is a pyridine carboxylic acid derivative with a chemical structure that suggests potential for diverse biological activities. The pyridine ring is a common scaffold in numerous pharmaceuticals, and its derivatives have been successfully developed as enzyme inhibitors, receptor agonists/antagonists, and modulators of various signaling pathways.[1][2] This document aims to provide an in-depth, technical overview of the putative mechanism of action of this compound by extrapolating from the established pharmacology of related molecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.153 g/mol | [3] |

| Melting Point | 250 ºC | [3] |

Hypothesized Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially exert its biological effects through several mechanisms, primarily as an enzyme inhibitor or a receptor ligand.

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a well-established pharmacophore for enzyme inhibitors.[1] Derivatives of nicotinic acid and related structures have been shown to inhibit a variety of enzymes.

3.1.1. Potential Enzyme Targets:

-

D-Amino Acid Oxidase (DAAO): Derivatives of methyl 6-methylnicotinate, a structurally related compound, have been investigated as inhibitors of DAAO, an enzyme implicated in central nervous system disorders.[4][5]

-

Inducible Nitric Oxide Synthase (iNOS): 2-amino-4-methylpyridine analogues have been synthesized and identified as inhibitors of iNOS, suggesting that the 2-amino-methylpyridine core could be a starting point for iNOS-targeting drugs.[6]

-

Phosphoinositide 3-kinase (PI3K): 2-Amino-6-methylpyridine has been used as a reagent in the synthesis of selective inhibitors for PI3Kα, a key enzyme in cell signaling pathways often dysregulated in cancer.[7]

-

Monoamine Oxidase (MAO): Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have shown potent and selective inhibition of MAO-A and MAO-B, indicating that the 2-amino heterocyclic structure can be adapted to target these enzymes.[8]

A generalized workflow for identifying and characterizing enzyme inhibitors is depicted below.

Receptor Modulation

The nicotinic acid backbone is known to interact with G protein-coupled receptors (GPCRs).

3.2.1. Potential Receptor Targets:

-

Nicotinic Acid Receptor (GPR109A): Nicotinic acid itself is an agonist for the G protein-coupled receptor GPR109A (also known as HCAR2), which mediates its anti-lipolytic and vasodilatory effects.[9] It is plausible that this compound, as a nicotinic acid analog, could interact with this or related GPCRs. The methyl and amino substitutions would likely alter its affinity and efficacy compared to the parent molecule.

The binding of a ligand to a Gi-coupled GPCR like GPR109A typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.

Potential Therapeutic Applications

Given the potential mechanisms of action, this compound could be investigated as a lead compound in several therapeutic areas:

-

Oncology: Based on the activity of related compounds against PI3K and iNOS.

-

Neurodegenerative Diseases: Targeting DAAO or MAO could be relevant for conditions like schizophrenia or Parkinson's disease.

-

Inflammatory Disorders: Inhibition of iNOS is a potential strategy for treating inflammatory conditions.

-

Metabolic Diseases: If the compound interacts with nicotinic acid receptors, it could have applications in dyslipidemia.

Experimental Protocols for Analog Compounds

While specific protocols for this compound are unavailable, the following are representative methodologies used for characterizing its structural analogs.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is adapted from methods used to evaluate inhibitors of DAAO.[4]

Objective: To determine the in vitro inhibitory potency of a test compound against human DAAO.

Materials:

-

Recombinant human D-amino acid oxidase (hDAAO)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Test compound (e.g., this compound) dissolved in DMSO

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add a solution of hDAAO to each well (except the negative control).

-

Initiate the enzymatic reaction by adding a solution of D-serine.

-

Simultaneously, add the detection mixture containing HRP and Amplex® Red.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol is a general representation of methods to assess iNOS inhibition.[6]

Objective: To measure the ability of a test compound to inhibit nitric oxide production by iNOS.

Materials:

-

Lipopolysaccharide (LPS)

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Test compound dissolved in a suitable solvent

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce iNOS expression by adding LPS to the cell culture medium.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of nitric oxide) in the supernatant using the Griess Reagent.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition of nitrite production for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure points towards a high potential for biological activity, likely as an enzyme inhibitor or a receptor modulator. The information compiled in this guide, based on the activities of its structural analogs, provides a rational basis for initiating research programs to explore its therapeutic potential. Further studies, including in vitro screening against a panel of enzymes and receptors, followed by cell-based assays, are necessary to fully characterize its pharmacological profile. The provided experimental protocols for related compounds can serve as a starting point for these investigations.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 8. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Emerging Potential of 2-Amino-6-methylisonicotinic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a cornerstone scaffold in medicinal chemistry, found in a multitude of natural products and FDA-approved drugs.[1] Its isomers, including picolinic, nicotinic, and isonicotinic acids, offer a versatile framework for developing novel therapeutic agents due to their unique electronic properties and ability to engage in various biological interactions.[2][3] Within this promising class of compounds, 2-Amino-6-methylisonicotinic acid stands out as a functionalized building block with significant, yet largely untapped, potential for drug discovery. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon data from closely related analogues to highlight its promise in the development of new kinase inhibitors, enzyme modulators, and other therapeutic agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be approached through several established chemical methodologies. The core structure itself is commercially available.[4] Derivatives, such as esters and amides, which are crucial for modifying the compound's pharmacokinetic and pharmacodynamic properties, can be synthesized from the parent carboxylic acid. For instance, the methyl ester of this compound has been synthesized as an intermediate in the development of CCR3 inhibitors.[5]

A general workflow for the synthesis of amide derivatives, which are frequently explored in drug discovery, is depicted below. This process typically involves the activation of the carboxylic acid group followed by coupling with a desired amine.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. WO2012045803A1 - Co-crystals and salts of ccr3-inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-6-methylisonicotinic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its discovery and historical context, stemming from research into novel antihypertensive agents. A thorough examination of its physicochemical properties is presented, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis, both historical and contemporary, are provided to enable replication and further investigation. Additionally, a plausible signaling pathway, based on the activities of structurally related compounds, is visualized to guide future pharmacological studies.

Introduction

This compound, also known as 2-amino-6-methylpyridine-4-carboxylic acid, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive molecules. The unique arrangement of the amino, methyl, and carboxylic acid functional groups on the isonicotinic acid core imparts specific electronic and steric properties that make it a valuable building block in drug discovery. Its history is intrinsically linked to the broader search for new therapeutic agents, particularly in the cardiovascular field. This guide aims to be a centralized resource for researchers, providing detailed historical, chemical, and procedural information.

Discovery and History

The first documented synthesis of this compound appears in a 1978 publication in the Journal of Medicinal Chemistry. The compound was synthesized as a key intermediate in a study focused on developing novel antihypertensive agents. Specifically, it was a precursor for the synthesis of 2-substituted 3-amino-5-aroylpyrroles, which were being investigated for their potential to lower blood pressure. While the 1978 paper does not report on the specific biological activity of this compound itself, its creation was a critical step in the structure-activity relationship (SAR) studies of the target pyrrole compounds. This places the discovery of this molecule firmly within the context of cardiovascular drug discovery research of that era.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below. This data is essential for its identification, purification, and for understanding its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-Amino-6-methylpyridine-4-carboxylic acid | |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 65169-64-4 | |

| Melting Point | 250 °C | [1] |

| pKa | 3.11 ± 0.10 (Predicted) | [2] |

| Boiling Point | 339.9°C at 760 mmHg (Predicted) | [2] |

| Refractive Index | 1.627 (Predicted) | [2] |

| Vapor Pressure | 3.45E-05mmHg at 25°C (Predicted) | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | Spectral data for the closely related 2-aminonicotinic acid in DMSO-d6 shows characteristic peaks for the aromatic protons and the amine and carboxylic acid protons. For this compound, one would expect signals for the two aromatic protons, a singlet for the methyl group, and broad signals for the amine and carboxylic acid protons. |

| ¹³C NMR | Based on related structures, one would expect to see distinct signals for the six carbons of the pyridine ring and one for the methyl group carbon. The carbonyl carbon of the carboxylic acid would appear significantly downfield. |

| IR | Expected characteristic peaks would include N-H stretching vibrations for the primary amine, O-H stretching for the carboxylic acid, C=O stretching for the carbonyl group, and C=C and C=N stretching vibrations for the pyridine ring. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 152. |

Experimental Protocols

Original Synthesis (1978)

The initial synthesis of this compound was reported as part of a multi-step synthesis of antihypertensive agents. The protocol for the synthesis of this specific intermediate is detailed below.

Workflow of the 1978 Synthesis

Detailed Protocol:

-

Synthesis of 2,6-Lutidine N-oxide: 2,6-Lutidine is oxidized using peracetic acid to yield 2,6-lutidine N-oxide.

-

Synthesis of 2,6-Dimethyl-4-nitropyridine N-oxide: The N-oxide is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

-

Synthesis of 4-Amino-2,6-lutidine: The nitro group is reduced to an amino group using iron in acetic acid.

-

Synthesis of 4-Acetamido-2,6-lutidine: The resulting amino group is protected by acetylation with acetic anhydride.

-

Synthesis of this compound: The acetamido-lutidine is then oxidized with potassium permanganate, which converts one of the methyl groups to a carboxylic acid, to yield the final product. The acetyl protecting group is likely cleaved under the reaction or workup conditions.

Modern One-Pot Synthesis

More recent methods have been developed to synthesize this compound more efficiently. A one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine is described in the patent literature.

Workflow of a Modern One-Pot Synthesis

Detailed Protocol:

-

Ammonolysis: 2-Chloro-3-cyano-6-methylpyridine is reacted with an aqueous solution of ammonia in an autoclave at elevated temperature and pressure. This step converts the chloro and cyano groups to an amino and an amide group, respectively, yielding 2-amino-6-methylnicotinamide.

-

Hydrolysis: After removing the ammonia, the nicotinamide intermediate is hydrolyzed with a base, such as potassium hydroxide, to give this compound.

Potential Signaling Pathway and Biological Relevance

While the direct biological target of this compound has not been explicitly defined in the literature, its historical context within antihypertensive drug discovery and the known activities of structurally similar aminopyridines suggest a plausible mechanism of action involving the modulation of ion channels. Many aminopyridine derivatives are known to be potassium channel openers. Opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to vasodilation and a reduction in blood pressure.

A hypothetical signaling pathway illustrating this mechanism is presented below.

This proposed pathway provides a logical framework for initiating pharmacological investigations into the mechanism of action of this compound and its derivatives.

Conclusion

This compound is a molecule with a clear origin in the field of antihypertensive drug discovery. While its own biological activity profile is not yet fully elucidated, its value as a synthetic intermediate is well-established. This guide has provided a detailed account of its discovery, synthesis, and physicochemical properties, along with a plausible hypothesis for its biological function. It is hoped that this comprehensive resource will facilitate further research into this and related compounds, potentially leading to the development of new therapeutic agents.

References

Technical Guide: Safety and Handling of 2-Amino-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and available technical data for 2-Amino-6-methylisonicotinic acid (CAS No: 65169-64-4). The information is intended to support its safe use in research and development settings.

Chemical Identification and Physical Properties

This compound, also known as 2-amino-6-methylpyridine-4-carboxylic acid, is a substituted pyridine derivative.[1][2]

| Property | Value | Reference |

| CAS Number | 65169-64-4 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | Solid | - |

| Melting Point | 250 °C | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Information not available | - |

Safety and Handling

Hazard Identification

Due to the lack of specific toxicological data for this compound, a cautious approach is warranted. Based on related compounds, potential hazards may include:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include carbon oxides and nitrogen oxides.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of the related compound, 2-amino-6-methylnicotinic acid, has been described in the patent literature. This can serve as a potential starting point for the synthesis of the isonicotinic acid derivative, though modifications would be necessary. The described synthesis is a one-pot reaction from 2-chloro-3-cyano-6-methylpyridine.[5]

Experimental Workflow for Synthesis (Illustrative)

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or associated signaling pathways of this compound. Research on structurally similar compounds has explored their potential as intermediates in the synthesis of pharmacologically active molecules. However, the direct biological effects of this particular compound remain uncharacterized.

Given the lack of data, a hypothetical workflow for initial biological screening is presented below. This workflow is a general guide and would need to be adapted based on the specific research objectives.

Hypothetical Biological Screening Workflow

Conclusion

This compound is a chemical compound for which detailed safety and biological data are limited. Researchers and drug development professionals should handle this compound with caution, adhering to the general safety guidelines for related pyridine derivatives. The synthesis protocol for a similar compound provides a potential route for its preparation. Further research is required to elucidate its biological activity and potential applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Amino-6-methylisonicotinic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed experimental protocol for the Suzuki coupling of derivatives of 2-amino-6-methylisonicotinic acid, a common scaffold in medicinal chemistry. The protocol addresses the challenges associated with this substrate, including the presence of a coordinating amino group, a potentially reactive carboxylic acid, and steric hindrance from the methyl group. While direct coupling of the free acid may be possible under specific conditions, protection of the carboxylic acid as an ester is often recommended to enhance solubility and prevent undesirable side reactions.[4]

Core Concepts:

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[1][5][6] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[5][6] For challenging substrates like this compound derivatives, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.[7][8]

Experimental Considerations:

-

Starting Material: This protocol assumes the starting material is a halogenated derivative of this compound, such as methyl 2-amino-5-bromo-6-methylisonicotinate. The bromine atom at the 5-position is a common reactive handle for Suzuki coupling.

-

Protection of the Carboxylic Acid: The carboxylic acid group can be protected as an ester (e.g., methyl or ethyl ester) to prevent its interference with the basic reaction conditions and to improve the solubility of the starting material.[9][10]

-

Catalyst and Ligand Selection: Due to the steric hindrance and the presence of the amino group, a bulky and electron-rich phosphine ligand, such as a Buchwald-type ligand (e.g., XPhos, SPhos), is recommended in combination with a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[7][10] For less sterically demanding couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[9][11]

-

Base and Solvent: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically used.[1][12] A mixture of an organic solvent like toluene or 1,4-dioxane with water is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents.[1][9]

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).[10]

Detailed Experimental Protocols

Protocol 1: Esterification of 2-Amino-5-bromo-6-methylisonicotinic Acid

This optional but recommended first step protects the carboxylic acid group.

Workflow Diagram:

Caption: Workflow for the esterification of the starting material.

Procedure:

-

Suspend 2-amino-5-bromo-6-methylisonicotinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester. Further purification by column chromatography may be performed if necessary.

Protocol 2: Suzuki-Miyaura Coupling

Workflow Diagram:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

To a flame-dried Schlenk flask, add methyl 2-amino-5-bromo-6-methylisonicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).

-

In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%) under an inert atmosphere. Add this mixture to the Schlenk flask.

-

Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio), via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours.

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Reagent and Condition Screening

The following tables summarize typical reagents and conditions for the Suzuki coupling of challenging substrates, which can be used as a starting point for optimization.

Table 1: Catalyst and Ligand Systems

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Substrate Suitability |

| Pd₂(dba)₃ | XPhos | 1-5 | Sterically hindered, electron-rich pyridines |

| Pd(OAc)₂ | SPhos | 1-5 | General for challenging couplings |

| Pd(PPh₃)₄ | - | 3-10 | Less hindered substrates |

| PdCl₂(dppf) | - | 3-5 | Heteroaryl couplings |

Table 2: Bases and Solvents

| Base | Equivalents | Solvent System | Temperature (°C) | Notes |

| K₂CO₃ | 2.0 - 3.0 | Toluene/Water (4:1) | 90 - 110 | Common and effective |

| Cs₂CO₃ | 2.0 | 1,4-Dioxane | 100 | Stronger base, can be effective for difficult couplings |

| K₃PO₄ | 2.0 | 1,4-Dioxane/Water (4:1) | 80 - 100 | Often used for nitrogen-containing heterocycles[12] |

| Na₂CO₃ | 2.0 | Toluene/Ethanol/Water | Reflux | A standard and cost-effective option[4] |

Troubleshooting

-

Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, switching to a more active ligand (e.g., a more sterically bulky Buchwald ligand), or using a stronger base like Cs₂CO₃. Ensure that the reagents and solvents are thoroughly degassed to prevent catalyst deactivation.

-

Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen.[10] Ensure rigorous degassing of the reaction mixture.

-

Dehalogenation: If significant dehalogenation of the starting material is observed, it may indicate that the catalytic cycle is stalling. Using a different ligand or solvent system may mitigate this issue. For some substrates, bromo and chloro derivatives show less propensity for dehalogenation than iodo derivatives.[13]

Signaling Pathway and Logical Relationship Diagrams

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Amidation of 2-Amino-6-methylisonicotinic Acid with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the amidation of 2-amino-6-methylisonicotinic acid with primary amines. This reaction is a critical step in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The protocols outlined below detail standard laboratory procedures for achieving high-yielding and pure amide products.

Introduction

The amidation of this compound is a fundamental transformation in medicinal chemistry and drug discovery. The resulting amide derivatives serve as key building blocks for various therapeutic agents. The presence of the amino group and the carboxylic acid on the pyridine ring allows for diverse chemical modifications, making this scaffold attractive for library synthesis and lead optimization. Successful amidation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by a primary amine. This can be achieved through various coupling reagents.

General Reaction Scheme

The overall transformation involves the coupling of this compound with a primary amine in the presence of a coupling agent and a base to yield the corresponding N-substituted 2-amino-6-methylisonicotinamide.

Caption: General amidation reaction scheme.

Experimental Protocols

Two common and effective methods for the amidation of this compound are detailed below. Method A employs a carbodiimide coupling agent, while Method B utilizes a uronium-based coupling agent, which is often preferred for its efficiency and lower risk of side reactions.

Method A: Carbodiimide-Mediated Amidation (EDC/HOBt)

This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as the coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline derivatives)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Method B: Uronium-Based Amidation (HATU)

This method uses O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent that often leads to faster reactions and higher yields.[1]

Materials:

-

This compound

-

Primary amine (e.g., cyclopropylamine, substituted benzylamines)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the primary amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, eluting with a suitable solvent system such as ethyl acetate/hexanes) to obtain the pure amide product.

Experimental Workflow Visualization

Caption: A typical experimental workflow for amidation.

Data Presentation

The following table summarizes representative yields for the amidation of this compound with various primary amines using Method B (HATU coupling), which generally provides higher yields.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | N-benzyl-2-amino-6-methylisonicotinamide | 92 |

| 2 | 4-Methoxybenzylamine | 2-amino-N-(4-methoxybenzyl)-6-methylisonicotinamide | 95 |

| 3 | Cyclopropylamine | 2-amino-N-cyclopropyl-6-methylisonicotinamide | 88 |

| 4 | Aniline | 2-amino-6-methyl-N-phenylisonicotinamide | 75 |

| 5 | 3-Fluoroaniline | 2-amino-N-(3-fluorophenyl)-6-methylisonicotinamide | 78 |

Yields are based on purified, isolated products and may vary depending on reaction scale and purity of reagents.

Troubleshooting and Considerations

-

Low Yields: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated acid intermediate. Consider increasing the amount of coupling agent or extending the reaction time. For less reactive amines, gentle heating (40-50 °C) may be beneficial.

-

Side Reactions: The use of HOBt with carbodiimide coupling agents helps to suppress the formation of N-acylurea byproducts.[2] Uronium-based reagents like HATU are generally less prone to side reactions.[1]

-

Purification: The basicity of the pyridine nitrogen and the free amino group in the product may cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve peak shape.

-

Protecting Groups: For primary amines containing other reactive functional groups (e.g., alcohols, other amines), appropriate protection/deprotection strategies may be necessary. However, direct amidation is often successful without protection.

These protocols and notes provide a solid foundation for researchers to successfully perform amidation reactions with this compound. For novel or particularly challenging substrates, optimization of the reaction conditions (solvent, base, temperature, and coupling agent) may be required to achieve optimal results.

References

Application Notes and Protocols: 2-Amino-6-methylisonicotinic Acid as a Versatile Scaffold for Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. Among pyridine-based building blocks, 2-Amino-6-methylisonicotinic acid offers a strategic platform for the synthesis of novel kinase inhibitors. Its substituted pyridine ring provides a rigid framework with key vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

While extensive public-domain data specifically for kinase inhibitors derived from this compound is limited, the broader class of 2-aminopyridine derivatives is well-established in kinase inhibitor design.[1][2][3][4] This document will provide detailed application notes and protocols leveraging information from the closely related and well-documented analog, 2-Bromo-6-methylisonicotinic acid, as a primary reference for synthetic methodologies. The synthetic transformations described are broadly applicable to the 2-amino scaffold and provide a robust starting point for library synthesis and lead optimization.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds

To illustrate the potential of the 6-methylisonicotinic acid scaffold, the following tables summarize quantitative data for kinase inhibitors based on related pyridine and aminopyridine cores. This data is intended to provide a frame of reference for the expected potency and selectivity of novel compounds derived from this compound.

Table 1: Inhibitory Activity of Representative Aminopyridine-Based Kinase Inhibitors

| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |

| Analog A | CDK8 | 46 | Sorafenib |

| Analog B | CDK9 / HDAC1 | 88.4 / 168.9 | - |

| Analog C | FLT3 / HDAC1/3 | 30.4 / 52.4 / 14.7 | - |

| Analog D | JAK2 | 3 | - |

Data is compiled from studies on various 2-aminopyridine derivatives to showcase the potential of this scaffold.[1][2][5]

Table 2: Structure-Activity Relationship of Pyridine-Based PARP-1 Inhibitors (Illustrative Example)

While not kinase inhibitors, PARP inhibitors share the nicotinamide-binding pocket as a target, and this data on structurally analogous imidazo[4,5-c]pyridine-7-carboxamide derivatives illustrates how modifications to a core pyridine scaffold can significantly impact inhibitory activity.

| Compound ID | R Group | PARP-1 IC50 (nM) |

| 1a | H | >1000 |

| 1b | Methyl | 256.3 ± 25.1 |

| 1c | Ethyl | 119.7 ± 11.5 |

| 1d | Propyl | 8.6 ± 0.6 |

| 1e | Isopropyl | 28.4 ± 2.9 |

| 1f | Cyclopropyl | 45.2 ± 4.1 |

| 1g | Benzyl | 158.6 ± 16.3 |

This data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and serves as an illustrative example.

Mandatory Visualizations

Caption: IRAK4 signaling pathway and point of inhibition.

Caption: Workflow for kinase inhibitor synthesis and evaluation.

Caption: Conceptual Structure-Activity Relationship (SAR) map.

Experimental Protocols

The following protocols are representative methods for the derivatization of the 6-methylisonicotinic acid scaffold. They are based on established procedures for 2-Bromo-6-methylisonicotinic acid and are readily adaptable for the 2-amino analog.

Protocol 1: Amide Bond Formation

This procedure details the coupling of the carboxylic acid moiety with a primary or secondary amine.

Materials:

-

This compound (or 2-Bromo-6-methylisonicotinic acid) (1.0 eq)

-

Desired amine hydrochloride (1.1 eq)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).[6]

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling (for 2-Bromo analog)

This protocol describes the palladium-catalyzed C-C bond formation to introduce aryl or heteroaryl moieties at the 2-position of the pyridine ring, starting from the 2-bromo analog.

Materials:

-

2-Bromo-6-methylisonicotinic acid derivative (e.g., amide from Protocol 1) (1.0 eq)

-

Arylboronic acid or boronate ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Solvent mixture (e.g., 1,4-dioxane/water or toluene/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the 2-bromo-6-methylisonicotinamide derivative (1.0 eq), the boronic acid/ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Add the degassed solvent mixture.

-

Degas the resulting mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: In Vitro Kinase Assay (Radiometric Format)

This protocol outlines a general method for determining the inhibitory potency (IC50) of a synthesized compound against a target kinase.

Materials:

-

Test compound dissolved in DMSO

-

Purified recombinant kinase

-

Kinase reaction buffer

-

Specific peptide substrate for the kinase

-

[γ-³³P]ATP

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose filter plate

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare 3-fold serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM.

-

In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted test compound (or DMSO for control).

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-